molecular formula C17H28N2OS B098144 Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- CAS No. 16531-40-1

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-

Cat. No. B098144
CAS RN: 16531-40-1
M. Wt: 308.5 g/mol
InChI Key: IICKGNMWOVKOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a chemical compound that has gained significant attention in the scientific community. This compound is widely used in various fields of research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- needs further investigation.

Biochemical And Physiological Effects

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is relatively safe to use in laboratory experiments. Further studies are required to determine the exact biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized. This compound is also highly selective for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in complex biological samples. However, one of the main limitations of using Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is its limited solubility in aqueous solutions. This can limit its application in certain laboratory experiments.

Future Directions

There are several future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. One of the main areas of research is the development of new fluorescent probes for detecting metal ions in complex biological samples. Another area of research is the development of new drugs and pharmaceuticals based on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. Further studies are also required to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a unique chemical compound that has gained significant attention in the scientific community. This compound has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. While the exact mechanism of action and biochemical and physiological effects of this compound are not well understood, further research is required to unlock its full potential.

Synthesis Methods

The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- involves a series of chemical reactions. The first step involves the reaction of benzoyl chloride with diethylamine to form N,N-diethylbenzamide. This intermediate compound is then reacted with 3-chloropropyl isopropyl sulfide to form the final product, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. The synthesis method of this compound is well established and has been reported in various scientific journals.

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and cadmium. It has also been used as a ligand for metal complexes and as a reagent for the synthesis of various organic compounds. Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has also been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

16531-40-1

Product Name

Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21)

InChI Key

IICKGNMWOVKOMA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S

SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C

Canonical SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C

Other CAS RN

16531-40-1

synonyms

N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide

Origin of Product

United States

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